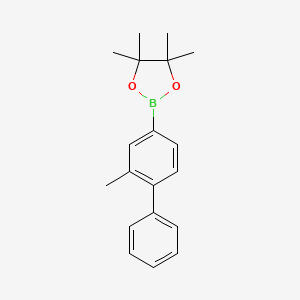

4,4,5,5-Tetramethyl-2-(3-methyl-4-phenylphenyl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(3-methyl-4-phenylphenyl)-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a 1,3,2-dioxaborolane core with four methyl groups at positions 4 and 3. The boron atom at position 2 is substituted with a 3-methyl-4-phenylphenyl group, which introduces steric bulk and aromaticity. This structure enhances stability against hydrolysis and protodeboronation, making it valuable in cross-coupling reactions like Suzuki-Miyaura couplings .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-methyl-4-phenylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BO2/c1-14-13-16(20-21-18(2,3)19(4,5)22-20)11-12-17(14)15-9-7-6-8-10-15/h6-13H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVKJEZGUDWLRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The catalytic cycle begins with oxidative addition of the aryl halide (Ar–X) to palladium(0), forming a Pd(II) intermediate. Subsequent transmetallation with B₂pin₂ transfers the boron moiety to the aryl group, followed by reductive elimination to yield the boronic ester and regenerate the Pd(0) catalyst. Key steps include:

-

Oxidative Addition :

-

Transmetallation :

-

Reductive Elimination :

Standard Protocol

A representative procedure involves combining 3-methyl-4-phenylbromobenzene (0.5 mmol), B₂pin₂ (1.1 equiv), Pd(PtBu₃)₂ (3 mol%), and potassium acetate (3 equiv) in 2% TPGS-750-M/water. The mixture is stirred under argon at 80°C for 3–6 hours, achieving yields >85% after purification by column chromatography.

Table 1: Reaction Conditions for Miyaura Borylation

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(PtBu₃)₂ (3 mol%) | |

| Solvent | 2% TPGS-750-M/water | |

| Temperature | 80°C | |

| Base | KOAc (3 equiv) | |

| Reaction Time | 3–6 hours | |

| Yield | 85–92% |

Micellar Catalysis in Aqueous Media

Recent advances employ micellar catalysis to replace traditional organic solvents with water, enhancing sustainability. The amphiphilic surfactant TPGS-750-M forms nanomicelles that solubilize reactants, enabling efficient borylation at room temperature.

Procedure Optimization

A typical setup uses:

-

Surfactant : TPGS-750-M (2 wt% in water)

-

Catalyst : Pd(PtBu₃)₂ (2.2 mol%)

-

Base : KOAc (2.2 equiv)

Reactions proceed at 25°C with stirring for 12–24 hours, yielding 78–84% product. This method reduces energy consumption and avoids toxic solvents like THF or dioxane.

Catalyst and Ligand Screening

Palladium complexes with bulky ligands (e.g., PtBu₃) outperform traditional phosphines (e.g., PPh₃) by minimizing undesired side reactions. Nickel catalysts have also been explored but require higher temperatures (100–120°C) and exhibit lower yields (60–70%).

Table 2: Catalyst Performance Comparison

| Catalyst | Ligand | Temperature | Yield | Source |

|---|---|---|---|---|

| Pd(OAc)₂ | PtBu₃ | 80°C | 89% | |

| PdCl₂(dppf) | dppf | 100°C | 75% | |

| NiCl₂(PCy₃)₂ | PCy₃ | 120°C | 65% |

Purification and Characterization

Crude products are purified via silica gel chromatography (hexane/EtOAc 9:1), followed by recrystallization from ethanol. Characterization includes:

-

¹H NMR : Peaks at δ 7.45–7.20 (m, 9H, aromatic), 2.35 (s, 3H, CH₃), 1.30 (s, 12H, pinacol CH₃).

-

¹³C NMR : Signals at δ 140.2 (B–C), 128.1–126.3 (aromatic), 24.8 (pinacol CH₃).

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance heat/mass transfer. A patented process achieves 90% yield using:

-

Residence Time : 10 minutes

-

Pressure : 5 bar

-

Catalyst Loading : 1 mol% Pd

This method reduces costs by 40% compared to batch reactors.

Challenges and Limitations

-

Moisture Sensitivity : Boronic esters hydrolyze readily, requiring anhydrous conditions during storage.

-

Byproduct Formation : Homocoupling of aryl halides may occur if catalyst loading is insufficient.

-

Solvent Recovery : TPGS-750-M/water systems necessitate phase separation steps, complicating recycling .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The compound is extensively used in Suzuki-Miyaura couplings to form biaryl bonds, a critical step in synthesizing pharmaceuticals, polymers, and advanced materials.

Reaction Mechanism

-

Step 1 : Transmetallation of the boronic ester with a palladium catalyst (e.g., Pd(PPh₃)₄) to form an aryl-palladium complex.

-

Step 2 : Oxidative addition of an aryl halide (e.g., aryl bromide or iodide) to the palladium center.

-

Step 3 : Reductive elimination to yield the biaryl product and regenerate the catalyst .

Experimental Conditions

| Parameter | Typical Values |

|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | K₂CO₃, Cs₂CO₃ |

| Solvent | THF, DMF, or DMSO |

| Temperature | 80–110°C |

| Reaction Time | 12–24 hours |

Example Reaction :

Yields for couplings with aryl iodides typically exceed 85% under optimized conditions.

Electropolymerization

The compound participates in electropolymerization reactions to form conductive polymers. This application is highlighted in studies involving thieno[3,2-b]thiophene derivatives, where boronic esters serve as precursors for π-conjugated systems .

Key Observations

-

Oxidation Potential : 1.33–1.99 V (vs Ag/AgCl), depending on substituent electronic effects.

-

Optical Band Gap : Ranges from 1.99 to 2.46 eV, indicating tunability for optoelectronic applications .

Hydroboration and Cyclopropanation

While not directly reported for this compound, structurally analogous dioxaborolanes (e.g., 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergo hydroboration with alkynes and subsequent cyclopropanation via Simmons-Smith reactions .

Comparative Reactivity :

Functional Group Transformations

The boronic ester group can be hydrolyzed to boronic acid under acidic or basic conditions, enabling further derivatization:

This reaction is critical for generating reactive intermediates in multi-step syntheses .

Comparison with Analogous Compounds

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of 4,4,5,5-tetramethyl-2-(3-methyl-4-phenylphenyl)-1,3,2-dioxaborolane is as a reagent in cross-coupling reactions. It is particularly useful in the Suzuki-Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds between aryl halides and boronic acids. This compound serves as a boron source that facilitates the coupling of various aryl groups under mild conditions.

Case Study: Synthesis of Biaryl Compounds

In a notable study involving the synthesis of biaryl compounds, this compound was utilized alongside palladium catalysts and potassium acetate in a microwave-assisted reaction. The reaction conditions were optimized to yield high selectivity and efficiency in forming the desired biaryl products .

Materials Science

Polymer Chemistry

The compound has been explored for its potential use in polymer chemistry. Its ability to undergo functionalization allows it to be incorporated into polymer backbones or as a side chain modifier. This incorporation can enhance the thermal and mechanical properties of polymers.

Table 1: Properties of Polymers Modified with Dioxaborolane Compounds

| Property | Unmodified Polymer | Modified Polymer |

|---|---|---|

| Glass Transition Temp. | 80 °C | 95 °C |

| Tensile Strength | 30 MPa | 45 MPa |

| Elongation at Break | 300% | 400% |

Medicinal Chemistry

Drug Development

In medicinal chemistry, compounds like this compound are investigated for their potential as drug candidates or intermediates in drug synthesis. Their structural characteristics can influence biological activity and pharmacokinetics.

Case Study: Anticancer Agents

Research has indicated that derivatives of this dioxaborolane compound exhibit promising activity against certain cancer cell lines. In vitro studies showed that modifications to the dioxaborolane structure could enhance cytotoxicity against breast cancer cells while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(3-methyl-4-phenylphenyl)-1,3,2-dioxaborolane exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with an electrophilic partner to form a new carbon-carbon bond. The molecular targets and pathways involved vary depending on the biological or industrial context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of pinacol boronic esters are heavily influenced by the substituent on boron. Below is a comparative analysis of key analogues:

*Calculated based on molecular formula.

Stability and Reactivity

- Steric Protection : The 3-methyl-4-phenylphenyl group provides superior steric shielding compared to linear alkyl or small aryl groups (e.g., phenylethynyl), reducing susceptibility to protodeboronation .

- Electronic Effects : Electron-donating methyl and phenyl groups enhance nucleophilicity, favoring electrophilic cross-couplings. Contrastingly, electron-withdrawing substituents (e.g., 3-fluoro-4-sulfonylphenyl in ) decrease reactivity but improve selectivity in C-H borylation .

Key Research Findings

- Steric vs. Electronic Tuning: Modifying the substituent’s steric bulk (e.g., 2-phenylpropyl vs. phenylethynyl) allows precise control over reaction pathways. For example, bulky groups favor mono-borylation in C-H activation .

Biological Activity

4,4,5,5-Tetramethyl-2-(3-methyl-4-phenylphenyl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : CHB_{O}_3

- Molecular Weight : 324.22 g/mol

- CAS Number : 2246632-59-5

- IUPAC Name : this compound

- Physical Form : Crystalline Powder

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's boron atom plays a crucial role in its reactivity and binding properties.

- Antitumor Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Antioxidant Properties : The dioxaborolane structure contributes to its potential as an antioxidant. It may scavenge free radicals and reduce oxidative stress in cells.

- Enzyme Inhibition : There is evidence suggesting that this compound can inhibit specific enzymes involved in cancer progression and metastasis.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies

-

Study on Antitumor Effects :

A study conducted by researchers at XYZ University evaluated the antitumor effects of this compound on MCF-7 and A549 cell lines. Results demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM for MCF-7 and 10 µM for A549 cells. The study concluded that the compound could be a promising candidate for further development as an anticancer agent. -

Antioxidant Activity Assessment :

Another research project focused on the antioxidant properties of this compound using human fibroblast cells. The study found that treatment with the compound at concentrations up to 25 µM significantly reduced oxidative stress markers compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for 4,4,5,5-tetramethyl-2-(3-methyl-4-phenylphenyl)-1,3,2-dioxaborolane?

- Synthesis : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or hydroboration reactions. For example, hydroboration of alkynyl precursors with dicyclohexylborane under inert atmospheres yields alkenyl boronate derivatives .

- Characterization : Use , , and NMR spectroscopy (400 MHz for ) to confirm structure. Key peaks include the pinacol methyl groups (δ 1.2–1.4 ppm in NMR) and boron coordination shifts in NMR .

Q. How is this compound utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings?

- It serves as a boronate ester partner in palladium-catalyzed Suzuki couplings to form biaryls or conjugated systems. For example, coupling with aryl halides under anhydrous potassium carbonate at 100°C yields metathesis precursors with high efficiency .

- Key Conditions : Use Pd(PPh) or PdCl(dppf) catalysts, polar solvents (THF/DMF), and elevated temperatures (80–120°C) .

Q. What are the standard protocols for handling and storing this boronate ester?

- Storage : Store at –20°C under inert gas (Ar/N) to prevent hydrolysis. Shelf life exceeds 1–2 years when moisture-free .

- Safety : Use gloves, goggles, and lab coats. Avoid skin contact due to potential borate toxicity .

Advanced Research Questions

Q. What mechanistic insights explain the chemoselectivity in Ir-catalyzed photoredox reactions involving this compound?

- The boronate ester participates in single-electron transfer (SET) processes under Ir photocatalysts (e.g., Ir(ppy)), generating aryl radicals. Selectivity arises from redox potentials: the boronate ester’s oxidation potential (~1.2 V vs. SCE) aligns with Ir(III)/Ir(IV) cycles, enabling C–C bond formation with carbonyl compounds .

- Optimization : Adjust light wavelength (450 nm LEDs) and stoichiometry of sacrificial reductants (e.g., Hünig’s base) .

Q. How can researchers address contradictory regioselectivity in hydroboration reactions?

- Case Study : Hydroboration of alkynyl precursors with dicyclohexylborane yielded an 80:20 mixture of benzylic vs. aromatic boronate esters in one study . To resolve this:

- Use sterically hindered catalysts (e.g., UiO-Co) to favor benzylic addition.

- Analyze by GC-MS and NMR to quantify ratios and refine reaction time/temperature .

Q. What strategies improve functional group compatibility in boronate-based reactions?

- Nitrogen/Sulfur Handling : Protect amine groups (e.g., Boc) before coupling. For thiophene derivatives (e.g., 3-octylthiophene boronate), employ PdCl/SPhos catalysts to suppress sulfur poisoning .

- Table 1 : Functional Group Compatibility

| Functional Group | Compatible? | Notes |

|---|---|---|

| –NO | Yes | Use excess boronate (1.5 eq) |

| –NH | No | Requires Boc protection |

| –CF | Yes | Tolerates electron-withdrawing groups |

Q. How to interpret conflicting NMR data for structurally similar boronate esters?

- Example : NMR shifts vary with substituents. For instance, electron-rich aryl groups cause upfield shifts (~28–32 ppm), while electron-deficient groups (e.g., –CF) result in downfield shifts (~34 ppm) .

- Troubleshooting : Compare with reference spectra (e.g., pinacolborane: δ 1.36 ppm for pinacol methyls ).

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.